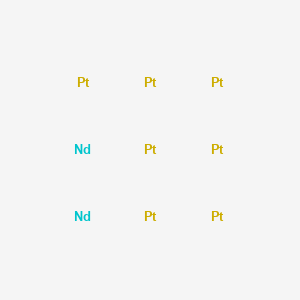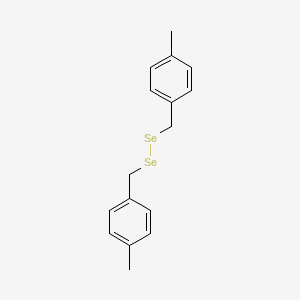
1,2-Bis(4-methylbenzyl)diselane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(4-methylbenzyl)diselane is an organoselenium compound featuring a diselenide bridge between two 4-methylbenzyl units. The molecular formula is C16H18Se2, and it is characterized by a central C—Se—Se—C torsion angle of 88.1°
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(4-methylbenzyl)diselane can be synthesized through a multi-step process involving the reaction of 4-methylbenzyl selenocyanate with reducing agents. One common method involves dissolving 4-methylbenzyl selenocyanate in a mixture of methanol and water, followed by the addition of a reducing agent such as Rongalite® . The reaction mixture is then purified using silica gel column chromatography with dichloromethane as the eluent .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(4-methylbenzyl)diselane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the diselenide bridge and the benzyl groups.
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, typically under mild conditions.
Major Products Formed
Applications De Recherche Scientifique
1,2-Bis(4-methylbenzyl)diselane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2-Bis(4-methylbenzyl)diselane involves its ability to interact with biological molecules through the selenium atoms. These interactions can lead to the modulation of redox processes, enzyme activities, and cellular signaling pathways . The diselenide bridge plays a crucial role in these mechanisms by facilitating electron transfer and forming reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(4-methoxybenzyl)diselane
- 1,2-Bis(4-chlorobenzyl)diselane
- 1,2-Bis(4-nitrobenzyl)diselane
Uniqueness
1,2-Bis(4-methylbenzyl)diselane is unique due to the presence of the 4-methylbenzyl groups, which influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different redox properties and interactions with biological targets .
Propriétés
Numéro CAS |
65915-30-2 |
|---|---|
Formule moléculaire |
C16H18Se2 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
1-methyl-4-[[(4-methylphenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C16H18Se2/c1-13-3-7-15(8-4-13)11-17-18-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
Clé InChI |
HNQOHEPZXUUICF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C[Se][Se]CC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




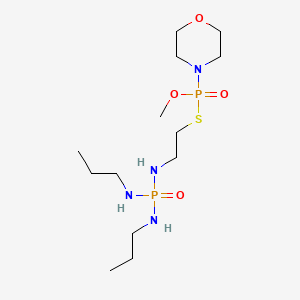


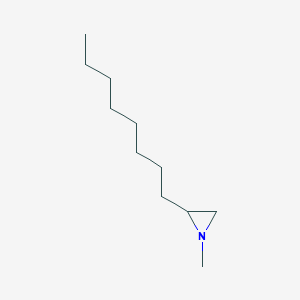
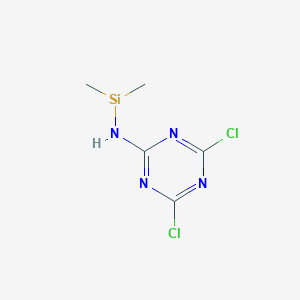

![2-[(1-Ethynylcyclopentyl)oxy]naphthalene](/img/structure/B14484786.png)
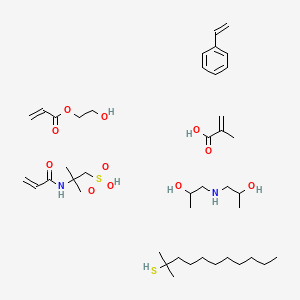
![1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine](/img/structure/B14484795.png)
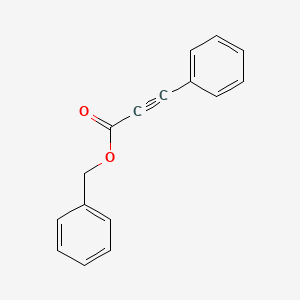
![Methyl 4-[4-(chloromethyl)benzoyl]benzoate](/img/structure/B14484820.png)
